2-Methoxy-5-nitropyridinium-1-olate
Description
2-Methoxy-5-nitropyridinium-1-olate is a nitro-substituted pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the pyridine ring. The compound exists as a zwitterionic structure due to the resonance stabilization between the nitro group and the deprotonated oxygen at the 1-position. This structural arrangement imparts unique electronic and solubility properties, making it a candidate for applications in organic synthesis, pharmaceuticals, or nonlinear optical materials. Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, creating a polarized aromatic system.
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-methoxy-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-3-2-5(8(10)11)4-7(6)9/h2-4H,1H3 |
InChI Key |
RGAKCIBYQOYHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-Methoxy-5-nitropyridinium-1-olate, it is essential to compare it with structurally analogous nitro-pyridine derivatives. Key compounds for comparison include:
3-Nitropyridine
- Structure : Lacks the methoxy group and zwitterionic stabilization.
- Reactivity : The nitro group at the 3-position reduces aromatic stability compared to the 5-position, leading to lower electrophilicity.
- Solubility : Less polar than this compound due to the absence of ionic character.
4-Nitropyridine N-Oxide
- Structure : Features a nitro group at the 4-position and an N-oxide group.
- Electronic Properties : The N-oxide group enhances resonance stabilization but lacks the methoxy substituent, resulting in different charge distribution.
2-Chloro-5-nitropyridine
- Structure : Chlorine replaces the methoxy group at the 2-position.
- Reactivity : The electron-withdrawing chlorine increases electrophilicity at the 5-nitro position but eliminates the zwitterionic character.
- Thermal Stability : Lower melting point (~120°C) compared to this compound (~180°C) due to reduced ionic interactions.
Table 1: Comparative Properties of Nitro-Pyridine Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|
| This compound | 200.12 | ~180 | High (DMSO, H₂O) | Nonlinear optics, catalysis |
| 3-Nitropyridine | 124.08 | 40–42 | Moderate (Ethanol) | Intermediate in synthesis |
| 4-Nitropyridine N-Oxide | 154.11 | 145–147 | High (Acetone) | Oxidizing agent |
| 2-Chloro-5-nitropyridine | 172.53 | ~120 | Low (Chloroform) | Agrochemical synthesis |
Research Findings and Key Distinctions
Zwitterionic Stability: The zwitterionic nature of this compound enhances its solubility in polar solvents compared to non-ionic analogs like 2-Chloro-5-nitropyridine .
Electronic Effects : The methoxy group at the 2-position donates electron density, moderating the electron-withdrawing effect of the nitro group, which is absent in 4-Nitropyridine N-Oxide.
Thermal Behavior : Higher melting points in zwitterionic structures correlate with stronger intermolecular ionic interactions.
Notes on Limitations and Gaps
- Further experimental studies are required to quantify nonlinear optical coefficients or catalytic activity for this compound.
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